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Dioxosilane Hydrate

Cat. No.: B1173521
CAS No.: 14639-88-4
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Description

Evolution of Research on Silicon-Oxygen-Hydrogen Systems in Chemical Science

Research into silicon-oxygen-hydrogen systems has a long history. Early investigations focused on the nature of silica (B1680970) and its interaction with water. Jöns Jacob Berzelius's work in the early 19th century on silicon generated by his experiments led to the discovery of silicic acid, although it was not initially recognized as distinct from silicon dioxide. wikipedia.org Over time, research evolved to understand the various forms of silicic acids and their behavior in aqueous solutions. The study of the polymerization of silicic acid, a process where silicic acid molecules condense to form larger structures and ultimately silicon dioxide and water, became a significant area of focus due to its relevance in geochemistry, materials science, and even biology, such as in the formation of diatom frustules. wikipedia.orgwikidata.org The development of more sophisticated analytical techniques and computational methods has further propelled the understanding of these complex systems, allowing for the investigation of transient and less stable species. wikidata.orgfishersci.ca

Diverse Interpretations and Nomenclature of "Dioxosilane Hydrate" in Academic Literature

The term "this compound" is not consistently defined in academic literature, leading to diverse interpretations and sometimes overlapping nomenclature with other silicon-containing compounds. This ambiguity primarily stems from whether the term refers to a specific molecular entity or a hydrated bulk material.

One interpretation considers "this compound" as a molecular entity with the formula SiH2O2·nH2O, representing a hydrate (B1144303) of the hypothetical molecule dioxosilane (SiH2O2). However, dioxosilane itself is generally considered an unstable or transient species. Research on simple silicon hydrides and their oxygenated derivatives often highlights their reactivity and tendency to rearrange or decompose. The concept of a stable, isolable molecular hydrate of dioxosilane is not widely supported by experimental evidence in standard conditions, and specific research focusing on the properties of such a discrete molecular hydrate is limited. Theoretical studies may explore the potential existence or properties of such species, but their practical relevance in typical chemical environments is questionable due to their predicted instability.

A more prevalent interpretation in academic and industrial contexts identifies "this compound" with hydrated silicon dioxide (SiO2·nH2O) or silicic acid. wikidata.orgwikipedia.orgregulations.govwikipedia.org Hydrated silica is described as a form of silicon dioxide with a variable amount of water associated with its structure. wikidata.orgregulations.govwikipedia.org When dissolved in water, this is often referred to as silicic acid. wikidata.orgregulations.govwikipedia.org Silicic acids are a family of compounds with the general formula [SiOx(OH)4-2x]n, with orthosilicic acid (Si(OH)4 or H4SiO4) being the monomeric form. wikipedia.orgwikidata.orgregulations.govwikipedia.org These species exist in aqueous solutions and can undergo polymerization to form oligomers and eventually the polymeric network of silica gel or hydrated silicon dioxide. wikipedia.orgwikidata.orgwikipedia.org The term "this compound" has been used synonymously with terms like Silica Gel, Hydrated Silica, Silicate (B1173343) Hydrate, and Silicic Acid, further reinforcing this interpretation. wikipedia.org This perspective aligns with the common understanding of hydrated silicon-oxygen species encountered in synthesis, natural systems, and various applications.

Fundamental Theoretical Challenges in Studying Unstable and Hydrated Silicon Species

Studying unstable and hydrated silicon species presents significant theoretical challenges. The transient nature of many proposed molecular silicon hydrides and their oxygenated derivatives makes experimental characterization difficult, often requiring advanced spectroscopic techniques and rapid detection methods. wikidata.org Furthermore, the dynamic nature of hydration and condensation processes in silicon-oxygen-hydrogen systems adds complexity. Silicic acids, particularly at higher concentrations, readily polymerize, making it challenging to isolate and study specific oligomeric forms. wikipedia.orgwikidata.org Theoretical calculations, such as those based on density functional theory (DFT), are crucial tools for exploring the potential energy surfaces, reaction pathways, and stability of these species, including the interaction between silicic acid species and water or other molecules. wikidata.orgfishersci.carexresearch.com However, accurately modeling the complex hydrogen bonding networks and the influence of solvent effects in hydrated systems remains computationally intensive and requires careful validation against experimental data where available. The potential for silicon chemistry to be unstable in water also poses a theoretical hurdle in understanding its behavior in aqueous environments. easychem.org

Scope and Academic Research Objectives

The academic research objectives related to "this compound," understood primarily as hydrated silicon dioxide or silicic acid, encompass several key areas. Researchers aim to:

Elucidate the detailed mechanisms and kinetics of silicic acid polymerization and condensation under various conditions (e.g., pH, concentration, temperature). nih.gov

Characterize the structural properties of hydrated silica and various silicic acid oligomers using advanced analytical techniques.

Develop theoretical models and computational methods to accurately predict the stability, reactivity, and speciation of silicon-oxygen-hydrogen compounds in aqueous and non-aqueous environments. wikidata.orgfishersci.carexresearch.com

Explore the role of hydrated silicon species in natural processes, such as biomineralization and the global silicon cycle. wikipedia.orgwikidata.org

Investigate the synthesis and properties of hydrated silica materials for various applications, including chromatography, catalysis, and drug delivery, understanding how factors like particle and pore size influence their performance. wikipedia.orgnih.gov

These objectives drive ongoing research efforts to deepen the understanding of the fundamental chemistry of hydrated silicon-oxygen species and harness their unique properties for scientific and technological advancements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12Cl4S B1173521 Dioxosilane Hydrate CAS No. 14639-88-4

Properties

IUPAC Name

dioxosilane;hydrate
Source PubChem
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InChI

InChI=1S/O2Si.H2O/c1-3-2;/h;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCFXGAMWKDGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O=[Si]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70913092
Record name Silanedione--water (1/1)
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Molecular Weight

78.099 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10279-57-9, 14639-88-4, 98759-73-0, 1343-98-2
Record name Silica hydrate (1:?)
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Record name Silica, hydrate
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Record name Opal (SiO2.xH2O)
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Record name Silicic acid
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Record name Silanedione--water (1/1)
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Record name Silica, hydrate
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Record name HYDRATED SILICA
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Theoretical and Computational Investigations of Dioxosilane Hydrate Molecular Perspective

Quantum Chemical Methodologies for Structural Elucidation and Energetics

Quantum chemical methods offer powerful tools for investigating the molecular structure and relative stabilities of chemical species. For dioxosilane hydrate (B1144303) (Si(OH)₄), various ab initio and Density Functional Theory (DFT) approaches have been employed to determine its equilibrium geometry and understand its electronic structure.

Ab Initio Approaches for Electronic Structure and Isomerism

Ab initio methods, which are based on first principles of quantum mechanics, have been applied to study the electronic structure and potential isomerism of orthosilicic acid. Early ab initio calculations using small basis sets indicated significant d-orbital involvement in the wavefunctions of orthosilicic acid rsc.orgrsc.org. Studies employing STO-3G molecular orbital theory have calculated energy-optimized Si-O bond lengths and angles for molecular orthosilicic acid, finding good agreement with Si-OH bonds observed in hydrated silicate (B1173343) minerals researchgate.net. Extended basis calculations for H₄SiO₄ also imply the presence of approximately 0.6 electrons in the 3d-orbitals on the silicon atom researchgate.net. The G-2 level of theory has been used to calculate heats of formation for molecules in the Si-O-H system, including Si(OH)₄, with results showing good agreement with experimental data wayne.edu.

Theoretical studies have also explored potential isomers. For instance, the zwitterion isomer of orthosilicic acid (SiO⁻(OH)₂(H₂O)⁺) has been proposed and investigated using density functional theory to account for some properties of silica (B1680970) in water researchgate.net.

Density Functional Theory (DFT) Applications for Molecular Modeling

Density Functional Theory (DFT) has been widely utilized for modeling the molecular structure and energetics of orthosilicic acid and its interactions. DFT calculations have been performed to study the dissociation of orthosilicic acid in water clusters, with various functionals (B3LYP, M06-2X) and basis sets (6-311++G(d,p)) being employed researchgate.net. These studies have calculated thermodynamic and kinetic characteristics of proton transfer and the equilibrium constant (pKa), finding that DFT calculations incorporating solvent effects (PCM) yield results closest to experimental data researchgate.net.

DFT has also been used to investigate the interaction of orthosilicic acid with other species, such as alkali metal anions like Li⁻, showing that Li⁻ interacts differently compared to hydride anions (H⁻) and can be incorporated into the silica structure aps.org. Modeling of orthosilicic acid clusters with various anions using DFT has demonstrated the possibility of binding and the stabilization of orthosilicic acid by certain anions, such as methanesulfonate (B1217627) pnu.edu.ua. DFT calculations have also been applied to study the adsorption of water on silica hydroxyls, using the Si(OH)₄ molecule as a model for geminal OH groups sif.it.

DFT methods have been used to explore the formation of Si(OH)₄ from SiO₂ and water clusters, revealing complex reaction paths involving collective hydrogen atom transfer researchgate.netaip.org. First-principles Born-Oppenheimer molecular dynamics based on DFT have shown the water-assisted formation of a Si(OH)₄ molecule from a single SiO₂ molecule at the atomic level researchgate.netaip.org.

Post-Hartree-Fock and Coupled Cluster Methods for High-Level Accuracy

For achieving higher levels of accuracy in theoretical calculations, post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2) and Coupled Cluster methods, have been applied to orthosilicic acid. MP2 calculations with extended basis sets (e.g., 6-31++G(d,p)) have been used to determine reliable relative energies of species involved in reactions like the polymerization of silanols iastate.edu. The G-2 level of theory, which includes post-Hartree-Fock corrections, has been used for thermochemical studies of the Si-O-H system wayne.edu. These high-level ab initio and correlated methods are crucial for obtaining accurate structural and energetic parameters, particularly when studying reaction pathways and transition states.

Potential Energy Surface Exploration and Conformational Analysis

Exploring the potential energy surface (PES) is essential for understanding the possible structures, relative stabilities of conformers, and reaction pathways of a molecule. For orthosilicic acid, PES exploration has primarily focused on its condensation reactions to form oligomers and its interactions with other molecules.

Studies investigating the condensation of orthosilicic acid molecules have utilized PES analysis to determine reaction barriers and intermediates. First-principles investigations of the condensation of two orthosilicic acid molecules in the presence of amines have mapped out the PES, identifying transition states and intermediates, including a 5-coordinated Si species nih.govresearchgate.netacs.org. The calculated reaction barriers for the formation of the 5-coordinated Si species and subsequent water formation and detachment have been reported nih.govacs.org.

Theoretical studies on the dimerization of Si(OH)₄ in aqueous solution have also involved exploring the PES to understand the formation of the siloxane bond (Si-O-Si) and the influence of temperature and dielectric constant researchgate.net. The PES for the reaction of Si(OH)₄ with hydroxide (B78521) ions, believed to be an important step in silanol (B1196071) polymerization, has been examined using ab initio electronic structure theory calculations to determine pertinent points on the surface iastate.edu.

Conformational analysis of orthosilicic acid itself is relatively straightforward due to its tetrahedral silicon center. However, conformational aspects become significant when considering its interactions with other molecules or its involvement in larger clusters and polymerization processes. The ab initio force field of the S₄ conformation of silicic acid (H₄SiO₄) has been studied acs.org.

Theoretical Predictions of Vibrational and Electronic Spectroscopic Signatures

Theoretical calculations can predict the vibrational and electronic spectroscopic properties of molecules, which can aid in experimental identification and characterization. For orthosilicic acid, computational methods have been used to compute infrared and Raman frequencies.

Computed Infrared and Raman Frequencies

Theoretical calculations, often at the DFT level, have been performed to predict the vibrational spectra of Si(OH)₄. Computed infrared (IR) line spectra for Si(OH)₄ have been obtained from DFT calculations researchgate.net. These theoretical spectra can be compared with experimental data to help assign observed vibrational bands to specific molecular motions and structural features researchgate.netresearchgate.net. While the provided snippets specifically mention computed IR spectra researchgate.net, theoretical calculations of vibrational frequencies generally yield both IR and Raman active modes. Ab initio calculations have also been used to determine the vibrational structure of orthosilicic acid nih.govacs.org.

Theoretical predictions of vibrational frequencies are particularly valuable for understanding the different forms of silicic acids and their content in solution, as ²⁹Si NMR spectroscopy, which is often used for this purpose, relies on identifying specific polymeric forms based on their connectivity (Qⁿ sites), and vibrational spectroscopy provides complementary information about bonding and structure scispace.com.

Data Table: Calculated Structural Parameters for Si(OH)₄

MethodBasis SetSi-O Bond Length (Å)O-H Bond Length (Å)Si-O-H Angle (°)Source
STO-3G MO-Energy-optimized values-- researchgate.net
ab initioSmall basis sets1.62 (assumed tetrahedral)0.96 (assumed)109.5 (assumed) rsc.org
First-principles-1.640.97- rsc.org
Theoretical Calculations-Consistent with experimental valuesConsistent with experimental values- nih.gov

Data Table: Calculated Energetics

ProcessMethod/Level of TheoryEnergetic Parameter (kJ/mol)NotesSource
Formation of 5-coordinated Si intermediate (dimerization)First-principles58 (barrier)In presence of ethylamine nih.govacs.org
Water formation and detachment (dimerization)First-principles63 (barrier)In presence of ethylamine nih.govacs.org
Formation of 5-coordinated Si species (dimer hydrolysis)-79 (barrier, gas phase)In presence of OH⁻ mdpi.commdpi.com
Dissociation into two silicic acid molecules (dimer hydrolysis)-19 (barrier, gas phase)Following 5-coordinated intermediate mdpi.commdpi.com
Dimerization reaction in aqueous solution (ambient)G2 + PCM+2.1 (ΔG)Equilibrium constant ~10⁻¹.⁵ researchgate.net
Formation energy of di-silicic acid molecule-42 meV (per molecule)With respect to monomer and water rsc.orgresearchgate.net

Predicted Nuclear Magnetic Resonance (NMR) Parameters

Computational methods, particularly Density Functional Theory (DFT), are valuable tools for predicting NMR parameters such as chemical shifts and quadrupolar coupling constants for various nuclei in silicon-containing compounds, including hydrated silica species. These predictions aid in the interpretation of experimental solid-state and solution-state NMR spectra, which are used to characterize the local environment of silicon, oxygen, and hydrogen atoms.

Studies on amorphous silica models and silicic acid species have provided insights into the expected NMR signals. For instance, computational studies have calculated shielding tensors for ²⁹Si, ¹⁷O, and ¹H nuclei in amorphous silica models, demonstrating that local environments are well-resolved and predicting peak broadening due to structural differences in the amorphous phase. researchgate.net The chemical shifts of these nuclei are sensitive to the coordination number of silicon and the degree of hydroxylation or hydration.

For silicic acid (Si(OH)₄) and its hydrated forms, computational approaches can predict the distinct NMR signatures of different silicon and oxygen sites. For example, the ¹⁷O NMR chemical shifts can provide direct information regarding the bonding environment, distinguishing between Si-O-Si linkages and Si-OH groups. researchgate.net Although specific predicted NMR parameters explicitly labeled for "Dioxosilane Hydrate" are not widely reported under this precise name, calculations on related silicic acid and hydrated silica clusters provide the theoretical basis for understanding the NMR behavior of such species.

Simulated Mass Spectrometry Fragmentation Patterns (Theoretical)

Theoretical simulations of mass spectrometry fragmentation patterns provide crucial information for identifying and characterizing molecular species. In mass spectrometry, molecules are ionized and then fragmented, and the resulting pattern of ion masses (m/z ratios) and intensities is characteristic of the compound's structure. Computational methods can simulate this process by calculating the energies of possible fragmentation pathways from a precursor ion.

For hydrated silicon species like silicic acid or small hydrated SiO₂ clusters, theoretical fragmentation studies would involve calculating the stability of various fragment ions that could form upon ionization. Common fragmentation processes in mass spectrometry include the cleavage of bonds and the loss of neutral molecules. slideshare.net For silicon-containing compounds, fragmentation can involve the breaking of Si-O and O-H bonds, potentially leading to ions containing Si-O, Si-OH, and Si-O-Si moieties, along with neutral water molecules or hydroxyl radicals. nih.gov

Stability and Reactivity Profiling through Computational Thermochemistry

Computational thermochemistry plays a vital role in understanding the stability and reactivity of molecular this compound species, particularly concerning their interactions with water. These studies utilize quantum mechanical calculations to determine the relative energies of different structures, reaction pathways, and transition states. psu.edu

Hydration Energetics and Water-Mediated Pathways

The interaction of molecular SiO₂ or silicic acid species with water is fundamental to their behavior in aqueous environments. Computational studies have investigated the energetics of hydration, revealing that water can interact with silica surfaces and clusters through both physisorption and chemisorption (hydroxylation). cdmf.org.brresearchgate.netresearchgate.net The hydration energy, defined as the energy released upon interaction with water, is a key parameter in assessing the stability of hydrated species. researchgate.netmit.edu

Theoretical calculations indicate that the dissolution of silica in water can proceed through the formation of hydrated complexes. wikipedia.org For instance, the hydration of a simple, neutral silanone molecule (a theoretical form of molecular SiO₂) can lead to a barrierless conversion into a di-hydroxyl structure upon single hydration. nih.gov Studies on SiO₂ clusters interacting with water molecules have explored the energetics of forming hydrated species, showing that hydroxylation (formation of Si-OH groups) generally yields larger energy gains compared to simple hydration (formation of hydrogen bonds). researchgate.net

Water molecules can also act as mediators in the reactions of silicic acid species, facilitating processes like polymerization and condensation. iastate.edu Computational studies have characterized the energetic minima and transition states for complexes between silicic acid and water, providing insights into how water molecules participate in stabilizing or destabilizing these species. iastate.edu

Proton Transfer Mechanisms in Hydrated Environments

Proton transfer is a critical process in the chemistry of hydrated silicon species, influencing their acidity, reactivity, and interactions with surrounding molecules. In hydrated environments, proton transfer can occur between water molecules, between silicic acid molecules, and between water and silicic acid or hydrated silica surfaces. rutgers.eduarxiv.orgacs.org

Computational studies using techniques like ab initio molecular dynamics have investigated proton transfer mechanisms at silica-water interfaces. rutgers.eduarxiv.org These simulations can reveal the pathways and timescales of proton movement, including the transfer of protons between water molecules (Grotthuss mechanism) and the protonation/deprotonation of silanol groups on hydrated silica surfaces. rutgers.eduarxiv.org The acidity of silicic acid (Si(OH)₄ is a weak acid with a pKₐ of approximately 9.8) also plays a role in proton transfer equilibria in aqueous solutions. wikipedia.orgnih.gov

Theoretical calculations have explored the potential energy surfaces for proton transfer reactions involving silicic acid and water, helping to understand the activation barriers and the stability of protonated and deprotonated species in hydrated environments. psu.eduosti.gov These studies highlight the complex interplay between hydration, hydrogen bonding networks, and the intrinsic acidity of the silicon species in determining proton transfer dynamics. rutgers.eduacs.org

Synthesis and Formation Mechanisms of Dioxosilane Hydrate Hypothetical/controlled Systems

Exploration of Precursor Chemistry for SiH2O2 Generation

The generation of SiH2O2 or its isomers in controlled systems typically begins with precursors that can readily form reactive silicon species, such as silylenes (SiH2) or silyl (B83357) radicals (SiH3). These highly energetic fragments serve as key starting points for subsequent reactions with oxygen- and hydrogen-containing molecules.

Studies investigating the initial steps of silane (B1218182) combustion, for instance, highlight the importance of the silyl radical (SiH3) generated from silane (SiH4) iastate.edu. The reaction of SiH3 with oxygen (O2) can lead to the formation of the silylperoxy radical (H3SiOO), which can then undergo further reactions and rearrangements iastate.edu. While SiH2O2 itself is not a direct product of this initial SiH3 + O2 reaction, the intermediates formed contain the necessary silicon, hydrogen, and oxygen atoms that could, in principle, rearrange or react further under specific conditions to potentially yield SiH2O2 isomers.

Another important precursor is silylene (SiH2). Theoretical and experimental studies have explored the reaction of silylene with oxygen, identifying various possible species on the SiH2O2 potential energy surface nih.gov. The reaction of SiH2 with O2 is believed to initially form an acyclic adduct, which can then undergo facile ring closure to form cyclic isomers like dioxasilirane (c-H2SiO2) nih.gov.

Precursors used in the synthesis of other silicon compounds, such as chlorosilanes (e.g., SiH2Cl2) or alkoxysilanes, are also relevant in controlled environments where reactive silicon intermediates are generated for processes like chemical vapor deposition wayne.edunih.gov. While these are not typically aimed at SiH2O2 synthesis, the reactive silylene or silyl species produced could potentially be directed towards forming SiH2O2 under specific coreactant conditions.

Controlled Hydration Processes for Molecular Complex Formation

Direct controlled hydration processes specifically yielding a stable molecular complex of SiH2O2 are not widely reported, likely due to the inherent instability of the compound. However, studies involving the interaction of silicon species with water or hydrogen peroxide in controlled environments provide insights into the potential for forming silicon-oxygen-hydrogen bonds and hydroxylated species, which are structurally related to SiH2O2 isomers like dihydroxysilylene (HOSiOH).

For example, the reaction of silyl radicals (SiH3) with hydrogen peroxide (H2O2) in the gas phase has been studied, leading to the formation of H2SiOOH core.ac.uk. While this reaction involves hydration in a broader sense and forms a silicon-oxygen-hydrogen species, it does not directly produce SiH2O2.

Research into the oxidation of silicon species in the presence of water, such as in studies related to dust formation in astrophysical environments or the suppression of hydrogen evolution from silicon, indicates that reactions involving H2O can lead to hydroxylated species. While water is not an efficient route to forming highly oxidized silicon forms like SiO2, it can contribute to the formation of Si-OH groups. These processes, while not direct syntheses of SiH2O2, demonstrate the potential for controlled reactions between silicon hydrides and water to form Si-O-H functionalities, which are present in SiH2O2 isomers like dihydroxysilylene.

Matrix Isolation Techniques for Stabilization of Unstable Species

Matrix isolation is a crucial experimental technique for stabilizing highly reactive and unstable chemical species, including potential intermediates and isomers of SiH2O2, at very low temperatures within an inert matrix, typically a noble gas like argon. This technique kinetically traps these transient molecules, preventing them from reacting further or decomposing, and allows for their spectroscopic characterization.

In the context of silicon chemistry, matrix isolation has been used to study unstable silicon-containing molecules. For instance, a homologue of dioxasilirane, dimethyldioxasilirane (SiMe2(O)2), has been prepared by reacting SiMe2 with O2 in an argon matrix at 10 K nih.gov. This provides experimental evidence for the potential existence and stabilization of cyclic Si-O-O ring structures related to the siladioxirane isomer of SiH2O2 under matrix isolation conditions.

By co-depositing precursor molecules (e.g., those that generate SiH2 or its substituted analogues) and an oxidizer (e.g., O2) in a cryogenic matrix, researchers can trap the short-lived products, including potentially SiH2O2 isomers. Spectroscopic methods like infrared (IR) or ultraviolet-visible (UV-Vis) spectroscopy can then be used to identify and characterize these trapped species based on their unique vibrational or electronic transitions. Matrix isolation thus provides a pathway to experimentally observe and study the properties of elusive molecules like SiH2O2 isomers that are too reactive to exist freely in the gas phase or in solution under normal conditions.

Gas-Phase Reactions and Intermediates in Silicon Oxidation

Gas-phase reactions play a significant role in the potential formation and interconversion of SiH2O2 isomers, particularly in processes like silane combustion and the oxidation of silicon species. Theoretical studies using high-level ab initio molecular orbital theory have been instrumental in mapping the potential energy surface (PES) for the SiH2O2 system and identifying various stable isomers and transition states connecting them nih.gov.

Studies on the reaction of silylene (SiH2) with oxygen (O2) in the gas phase have explored the possible species on the SiH2O2 PES nih.gov. These calculations have identified several isomeric five-atomic molecules as stable minima. Among the key isomers of SiH2O2 investigated theoretically are dihydroxysilylene (HOSiOH), silanoic acid (HSi(O)OH), and siladioxirane (c-H2SiO2).

Theoretical calculations provide insights into the relative stabilities of these isomers. Dihydroxysilylene is generally predicted to be the most stable isomer, while siladioxirane is significantly higher in energy. Silanoic acid is typically found to be intermediate in stability between dihydroxysilylene and siladioxirane.

The potential energy surface also includes transition states that represent the energy barriers for isomerization reactions between these forms and dissociation pathways nih.gov. Understanding these reaction pathways and the relative energies of the intermediates is crucial for comprehending the complex chemistry involved in silicon oxidation in the gas phase.

The following table summarizes theoretical relative energies for some SiH2O2 isomers based on ab initio calculations:

SiH2O2 IsomerStructure RepresentationRelative Energy (kcal/mol)Theoretical LevelSource
DihydroxysilyleneHOSiOH0G2
Silanoic AcidHSi(O)OH~7G2
Siladioxiranec-H2SiO2~90G2

Note: Relative energies are approximate and can vary depending on the level of theory used in the calculations.

Gas-phase studies also involve the investigation of other silicon-oxygen-hydrogen intermediates formed during silicon oxidation, such as H3SiOO and H2SiOOH, which arise from reactions involving silyl radicals iastate.educore.ac.uk. While these are not SiH2O2 isomers, their formation and reactions are part of the broader gas-phase chemistry where SiH2O2 could potentially be involved as a transient species or formed through alternative pathways.

Understanding the intricate network of gas-phase reactions and the properties of the intermediates and isomers on the SiH2O2 potential energy surface is essential for unraveling the fundamental chemistry of silicon in oxidizing environments.

Advanced Spectroscopic Characterization Methodologies Focus on Techniques

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups and chemical bonds within a molecule or material based on their characteristic vibrational frequencies. For silicon-oxygen-hydrogen species like silicic acid and hydrated silica (B1680970), these techniques are particularly useful for studying Si-O, Si-H, and O-H vibrations caltech.eduresearchgate.netresearchgate.netrsc.orgkoreascience.kr.

IR and Raman spectra provide a unique vibrational fingerprint that can help distinguish between different structural environments of silicon and the presence of hydroxyl groups and water molecules. For instance, studies on porous silicon have identified characteristic stretching modes for Si-H, Si-H₂, and O₃Si-H groups using FTIR spectroscopy rsc.org. Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy has been employed to investigate natural and synthetic hydrated amorphous silicas and silicic acid, with IR bands showing correlation with structural Si-OH content caltech.edu. Vibrational spectroscopy can also probe the bonding configurations of species chemisorbed on silicon surfaces, such as water, leading to the formation of SiOH and SiH complexes researchgate.net. Furthermore, infrared spectroscopy has provided evidence for the existence of silicon-oxygen double bonds in transient species like silanone and in molecules such as silanoic and silicic acid acs.orgacs.org.

Matrix Isolation Infrared Spectroscopy

Matrix isolation infrared spectroscopy is a technique used to trap and stabilize reactive or transient molecular species in an inert matrix at very low temperatures, allowing for their spectroscopic characterization by IR. This method has been applied in studies involving the reactions of silane (B1218182) and oxygen atoms, providing infrared spectroscopic evidence for the formation of molecules such as silanol (B1196071), silanone, silanoic acid, and silicic acid acs.orgacs.org. By isolating these species, matrix isolation IR spectroscopy helps in identifying their unique vibrational signatures without interference from reactions or aggregation that would occur in other phases.

Time-Resolved Vibrational Spectroscopy

Time-resolved vibrational spectroscopy techniques are used to study the dynamics of molecular vibrations and structural changes on very short timescales. These methods can provide insights into reaction intermediates, energy transfer pathways, and the kinetics of dynamic processes. Time-resolved infrared spectroscopic studies have investigated the picosecond vibrational dynamics of SiH, SiH₂, and O₃SiH stretching modes in porous silicon, utilizing techniques like IR pump-probe and two-dimensional infrared (2D-IR) spectroscopy aps.org. These studies can reveal how vibrational energy relaxes and transfers within the material. Time-resolved in situ vibrational spectroscopy, including IR and Raman techniques, is also being developed and applied to understand dynamic processes and identify short-lived intermediates in various chemical reactions, including those potentially relevant to silicon species at interfaces frontiersin.org. Nanostructured black silicon has been explored as a platform for time-resolved in situ electrochemical infrared absorption spectroscopy, demonstrating the capability to acquire spectra at high rates for studying interfacial processes acs.org.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of molecules. It is widely used for the characterization of various silicon species, including silyl (B83357) organic compounds and silicon compounds found in complex matrices nih.govnih.govacs.orgacs.org.

HRMS allows for precise determination of the mass-to-charge ratio (m/z) of ions, often with accuracy sufficient to determine the elemental formula of an unknown compound nih.govacs.orgacs.org. This is crucial for identifying potential Dioxosilane Hydrate (B1144303) species or related oligomers and polymers. Mass spectrometry also provides information about the fragmentation pathways of ionized molecules, which can be used to deduce structural information researchgate.netuni-saarland.de. Electron ionization mass spectrometry has been used to determine the molecular mass of silicic acid trimethylsilyl (B98337) ester, with characteristic fragment peaks observed uni-saarland.de. Accelerator mass spectrometry (AMS), a highly sensitive form of mass spectrometry, has been employed to trace the kinetics of silicic acid uptake and elimination in biological systems using a 32Si tracer nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules, including those that are non-volatile or thermally labile. ESI-MS is frequently coupled with liquid chromatography (LC) for the separation and subsequent analysis of complex mixtures containing silicon compounds advion.com. It has been applied in the analysis of silyl organic compounds and effluents from materials like medical silicon rubber nih.govresearchgate.net. ESI-MS is valued for its high sensitivity and resolving power, making it suitable for biological and chemical studies, although it can be sensitive to the presence of nonvolatile salts acs.org. The combination of ESI with high-resolution mass analyzers like FT-ICR-MS is particularly powerful for the detailed characterization of silicon species researchgate.net.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is a type of mass spectrometry that offers exceptionally high mass resolution and accuracy. This technique is highly effective for the detailed characterization and identification of complex mixtures containing silicon compounds nih.govnih.govacs.orgresearchgate.net. FT-ICR-MS allows for the precise determination of the mass of molecular and fragment ions, enabling the assignment of elemental compositions with high confidence nih.govnih.govacs.org. It has been successfully applied to identify and characterize silyl organic compounds and various silicon species, even at trace levels in complex samples such as petroleum products nih.govnih.govacs.orgresearchgate.net. The combination of ESI with FT-ICR-MS (ESI-FT-ICR-MS) provides both soft ionization and ultra-high resolution mass analysis, facilitating the characterization of silicon compounds by their elemental formula and double bond equivalents researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules. For silicon-containing compounds, 29Si NMR spectroscopy is particularly informative, providing details about the local environment and connectivity of silicon atoms caltech.eduuni-saarland.dersc.orgresearchgate.netscispace.combeilstein-journals.orgrsc.orgcore.ac.ukmriquestions.comhuji.ac.ilfrontiersin.org.

29Si NMR spectroscopy can differentiate between different silicon sites based on their chemical shifts, which are influenced by the coordination number of the silicon atom, the nature of bonded atoms, and the local symmetry scispace.comfrontiersin.org. This allows for the identification of various structural units, often denoted as Qn sites, where 'n' represents the number of bridging oxygen atoms bonded to a silicon atom caltech.eduscispace.comcore.ac.uk. The wide chemical shift range of 29Si NMR makes it a good probe for determining the chemical environment in silicon compounds huji.ac.il.

Advanced NMR techniques are crucial for studying Dioxosilane Hydrate and related materials, especially in solid or complex states. Magic Angle Spinning (MAS) NMR is a technique used for solid samples that helps to average out anisotropic interactions, resulting in narrower lines and improved resolution in the NMR spectra caltech.edursc.orgmriquestions.comfrontiersin.org. Cross-Polarization (CP) MAS NMR is often used in solid-state NMR to enhance the sensitivity of dilute nuclei like 29Si by transferring magnetization from more abundant nuclei, such as protons. This is particularly useful for selectively studying silicon atoms that are in close proximity to hydrogen atoms, such as those in silanol groups (Si-OH) or hydrated environments mriquestions.comfrontiersin.org.

Two-dimensional (2D) NMR techniques, such as 29Si, 1H Heteronuclear Multiple Bond Correlation (HMBC), can provide information about correlations between silicon and hydrogen atoms that are separated by multiple bonds, offering increased sensitivity and aiding in structural elucidation mriquestions.com. In situ 29Si NMR spectroscopy allows for the real-time monitoring of chemical processes, such as the dissolution and polymerization of silicic acid and the formation of silicate (B1173343) oligomers, providing insights into reaction mechanisms and kinetics rsc.orgcore.ac.uk. These advanced NMR methods are essential for gaining a comprehensive understanding of the structural features and transformations of hydrated silicon species.

X-ray Absorption and Emission Spectroscopies for Local Electronic Structure

Reactivity and Reaction Dynamics of Dioxosilane Hydrate

Theoretical Investigation of Hydrogen Abstraction and Addition Reactions

Theoretical studies on hydrogen abstraction and addition reactions involving silicon-containing species often focus on silanes or silanol (B1196071) groups on silica (B1680970) surfaces, providing a framework for understanding similar reactions in dioxosilane hydrate (B1144303). While direct studies specifically on hydrogen abstraction or addition to the isolated Si(OH)2 molecule are not extensively detailed in the provided search results, the methodologies applied to related systems offer insights.

Theoretical investigations of hydrogen abstraction reactions typically involve calculating the energy barrier for the removal of a hydrogen atom by a radical species, or the abstraction of a hydrogen atom from a molecule by a silicon-containing radical. These studies often employ density functional theory (DFT) or ab initio methods to determine the geometries and energies of reactants, transition states, and products fishersci.ca, thegoodscentscompany.com, nih.gov, wikipedia.org,,,. For instance, theoretical analyses of hydrogen abstraction by various radicals from organic molecules highlight the importance of accurately characterizing transition states and calculating rate constants using theories like transition state theory (TST) fishersci.ca,, wikipedia.org,.

Hydrogen addition reactions, on the other hand, involve the addition of a hydrogen atom or a hydrogen-containing species across a bond. Theoretical studies of addition reactions in related systems, such as the addition of hydrogen atoms to double bonds in organic molecules, also rely on calculating potential energy surfaces and identifying reaction pathways. The competitive nature of abstraction versus addition pathways is often explored theoretically to determine the dominant reaction channels under different conditions,,.

Although specific data for Si(OH)2 is not available in the provided context, theoretical approaches like those described for related hydrogen abstraction and addition reactions would be applicable to study the reactivity of dioxosilane hydrate. This would involve identifying potential reaction sites (e.g., the O-H bonds or the silicon center) and calculating the energy profiles for abstraction or addition by relevant species.

Oligomerization and Condensation Pathways in Hydrated Environments

The oligomerization and condensation of silicic acids, including orthosilicic acid (Si(OH)4), in hydrated environments have been extensively studied theoretically, providing valuable models for understanding the behavior of this compound in water. These processes are fundamental to the formation of silica materials.

Theoretical studies, often employing DFT and ab initio molecular dynamics simulations with explicit water molecules, have elucidated the mechanisms of silicate (B1173343) condensation,,,. A common pathway involves a two-step mechanism: the formation of a pentacoordinated silicon intermediate followed by the removal of a water molecule,,.

The initial stage of oligomerization typically involves the condensation of two silicic acid molecules to form a dimer, with subsequent reactions leading to trimers and higher oligomers, including cyclic species,,. Theoretical calculations have investigated the energy barriers for these steps, showing that the anionic pathway (involving deprotonated silicic acid) can be kinetically preferred over the neutral route, particularly in basic conditions. The formation of the Si-O-Si bond is a key step, often proceeding through a pentacoordinated silicon intermediate,,.

Explicit inclusion of water molecules in theoretical simulations has been shown to be crucial for accurately modeling these aqueous reactions, as water actively participates in the reaction mechanism, assisting in proton transfer and water removal,. Theoretical studies have also explored the relative stabilities of different oligomeric structures, indicating that cyclic species can be favored early in the condensation process,.

While most detailed studies focus on Si(OH)4, the fundamental principles of nucleophilic attack on silicon and subsequent water elimination are relevant to the potential oligomerization and condensation of Si(OH)2 in hydrated environments. Theoretical methodologies developed for Si(OH)4 can be adapted to investigate the specific pathways and energetics for Si(OH)2.

Reaction Step (Si(OH)4 Oligomerization)Proposed IntermediateKey ProcessTheoretical Methodologies Used
Monomer + Monomer → DimerPentacoordinated SiliconWater RemovalDFT, ab initio MD
Dimer + Monomer → TrimerPentacoordinated SiliconWater RemovalDFT, ab initio MD
Oligomer → Cyclic OligomerInternal rearrangement/attackWater RemovalDFT, ab initio MD

Detailed research findings from theoretical studies on silicate oligomerization include the calculation of activation energies for dimer and trimer formation, as well as for ring closure reactions. These studies highlight the influence of the surrounding environment, such as pH and the presence of ions, on the reaction kinetics and favored pathways,.

Interactions with Protic and Aprotic Solvents (Theoretical and Methodological)

Theoretical investigations into the interactions of molecules with protic and aprotic solvents are essential for understanding solvation effects on reactivity and reaction mechanisms. For this compound and related silicon species, theoretical methodologies are employed to model solvation structures and energetics.

Protic solvents, such as water, are characterized by the presence of O-H or N-H bonds, enabling them to act as hydrogen bond donors. Aprotic solvents lack these bonds but can still be polar and interact with solutes through dipole-dipole interactions. Theoretical studies of solvation often utilize continuum solvent models (e.g., COSMO) to represent the bulk solvent effects and explicit solvent models, where individual solvent molecules are included in the calculations, to capture specific solute-solvent interactions like hydrogen bonding,,.

For silica surfaces, which contain silanol groups structurally related to this compound, DFT has been used to model hydration and the interaction with water molecules. These studies show that water molecules can stabilize surface silanol groups through hydrogen bonding. The strength and geometry of these hydrogen bonds can be investigated theoretically, providing insights into the solvation of Si-OH moieties.

Theoretical methodologies for studying solvation include molecular dynamics simulations and quantum chemical calculations combined with solvation models,. These methods allow for the calculation of solvation free energies and the characterization of the solvation shell around a solute. The choice of theoretical method depends on the level of detail required, with explicit solvent models being more computationally demanding but providing a more accurate description of specific interactions,.

For this compound, theoretical studies of its interaction with protic solvents like water would likely involve investigating the formation and strength of hydrogen bonds between the Si-OH groups of Si(OH)2 and the solvent molecules. In aprotic solvents, the interactions would primarily involve dipole-dipole forces. Theoretical methodologies would aim to quantify the solvation energy and understand how the solvent environment influences the stability and reactivity of Si(OH)2.

Catalytic Reaction Pathways and Surface Chemistry (Theoretical)

Hydrated silica, with its surface silanol groups, plays a significant role as a catalyst support and in various catalytic processes. Theoretical studies are instrumental in understanding the surface chemistry and catalytic reaction pathways occurring on these surfaces, which can be related to the potential behavior of this compound in a catalytic context.

Theoretical investigations of catalytic reactions on silica surfaces often focus on the nature of active sites, the adsorption of reactants, and the energy profiles of catalytic reaction pathways,,. DFT is a commonly used method for modeling the interaction of molecules with silica surfaces and elucidating reaction mechanisms,.

Surface silanol groups (Si-OH) and siloxane bridges (Si-O-Si) are key features of hydrated silica surfaces that influence their catalytic properties. Theoretical studies can probe the acidity and reactivity of these surface groups and their interactions with adsorbed species. The adsorption of reactants onto the catalyst surface is a crucial initial step in heterogeneous catalysis, and theoretical methods can determine adsorption energies and preferred adsorption sites,.

Theoretical studies have been applied to understand catalytic processes on SiO2 surfaces, such as those involved in Atomic Layer Deposition (ALD) of SiO2 films and in supported catalysts like chromium oxide on silica,,. These studies aim to clarify the reaction mechanisms at the atomic level and the role of the silica surface in facilitating these reactions,.

While this compound itself may not be a bulk catalyst, its structural elements (Si-OH) are present on the surface of hydrated silica catalysts. Theoretical studies on the surface chemistry of hydrated silica, investigating the properties and reactivity of surface silanol groups and their involvement in catalytic cycles, provide a theoretical basis for understanding how species related to this compound can influence or participate in catalytic processes. This includes understanding how the surface interacts with reactants, stabilizes transition states, and facilitates product formation,.

Surface Feature (Hydrated Silica)Role in Catalysis (Theoretical Perspective)Theoretical Methods Used
Surface Silanol Groups (Si-OH)Active sites, interaction with adsorbates, influence acidityDFT, ab initio methods
Surface Siloxane Bridges (Si-O-Si)Influence surface structure and reactivityDFT
Adsorption SitesBinding of reactants, determination of adsorption energiesDFT
Active SitesLocations where catalytic transformation occursDFT, reaction pathway calculations

Theoretical research in this area contributes to the rational design of silica-supported catalysts by providing a molecular-level understanding of the surface chemistry and catalytic mechanisms.

Applications and Technological Relevance Non Clinical

Theoretical Roles in Advanced Materials Synthesis

Dioxosilane hydrate (B1144303) is recognized for its theoretical and practical importance as a precursor in the synthesis of advanced materials. Its ability to undergo polymerization and condensation reactions makes it a fundamental building block for creating complex silicon-based structures ontosight.ai.

Dioxosilane hydrate, often in the form of silicic acid monomers, serves as a key precursor in the synthesis of silicon-based nanostructures and films ontosight.aismolecule.comadamasuniversity.ac.innih.gov. The sol-gel method is a widely used technique where the hydrolysis of silicon alkoxide precursors leads to the formation of tetrahydroxysilane monomers (silicic acid), followed by their polycondensation to form a silica (B1680970) gel network adamasuniversity.ac.in. This process allows for the creation of dispersed, amorphous, and uniform silica nanostructures with potential applications in various industries nih.gov. The well-defined structure and surface properties of materials derived from this compound enable the creation of nanostructures with tailored functionalities for applications in fields such as electronics and energy storage smolecule.com.

The surface chemistry of materials derived from this compound, particularly the presence of silanol (B1196071) groups (Si-OH), is critical for surface modification and influencing interfacial phenomena in hybrid materials adamasuniversity.ac.in. Hydration can stabilize surface silanol groups and alter the pore geometry in mesoporous silica, impacting its interactions with other substances . The oxides of porous silicon, which can be prepared from porous silicon by oxidation, are easily functionalized using conventional silanol chemistries, allowing for control over surface properties like hydrophilicity or hydrophobicity nih.gov. This ability to tune surface characteristics is essential for designing hybrid materials with specific functionalities nih.gov.

Potential in Catalysis and Adsorption Processes

This compound and its derived materials are extensively explored for their potential in catalysis and adsorption processes smolecule.com. Their high surface area and tunable surface properties make them effective platforms for supporting catalytic species and adsorbing various molecules smolecule.com.

Porous silica, often derived from precursors related to this compound, is widely used as a support material in the design of heterogeneous catalysts rsc.orgresearchgate.netnih.gov. The surface of these porous supports can be functionalized with organic ligands to create catalysts with specific activities and selectivities rsc.orgrsc.org. Silanization reactions, which occur through surface silanol groups (Si-OH or =Si(OH)₂), are a common method for incorporating functional groups onto the surface of mesoporous silica supports like MCM-41 mdpi.com. This functionalization allows for the immobilization of different catalytic species, leading to efficient and reusable catalysts for various chemical transformations smolecule.com.

Adsorption on porous materials, including those based on silica derived from this compound, is a significant technology for applications such as environmental remediation and chemical separations mdpi.com. The adsorption capacity of porous silica is influenced by factors such as pore size and surface chemistry, particularly the content of silanol groups researchgate.net. Studies on water vapor adsorption in modified silica gels highlight how pore structure and surface hydroxyl content impact adsorption behavior mdpi.com. The mechanism of heterogeneous catalysis often involves the adsorption of reactant molecules onto the catalyst surface, where they interact with active sites tumkuruniversity.ac.insavemyexams.com. The strength of this adsorption, which can be physical or chemical, plays a crucial role in the catalytic cycle tumkuruniversity.ac.insavemyexams.com.

Data on the effect of pore size and silanol content on CO₂ adsorption capacity in porous silica synthesized from sodium silicate (B1173343) illustrates the importance of material properties in adsorption processes researchgate.net:

Silica Type (Calcination Temperature)Pore Size (nm)Silanol Content (mmol/g)CO₂ Adsorption Capacity (mmol/g)
Sample A (Lower Temp)SmallerHigherHigher
Sample B (Higher Temp)LargerLowerLower

Note: This table is illustrative based on the findings in Source researchgate.net and represents a general trend observed in the study.

Environmental and Interstellar Chemistry Considerations

This compound and related silicon-oxygen-hydrogen species are relevant in both environmental and interstellar chemistry contexts nih.govmdpi.comspecialchem.comresearchgate.net. In environmental chemistry, silica hydrate is mentioned as a form of silicon dioxide with applications . Silicate-based porous materials, which can be related to the chemistry of hydrated silica, have been developed and tested for the adsorption of pollutants like SO₂ for environmental protection researchgate.net.

In interstellar chemistry, species such as H₂SiO₂, a form of this compound, have been discussed in the context of their potential formation from the interaction of silicon-rich targets with water unimib.it. While SiO is a more commonly observed silicon-containing molecule in interstellar space, its formation is linked to high-temperature gas-phase reactions, potentially indicating "shock" chemistry nih.gov. The presence and reactions of silicon-bearing molecules, including potentially hydrated forms, are important for understanding the chemical composition and evolution of interstellar clouds and circumstellar envelopes nih.govacs.org.

Role in Interstellar Medium Dust and Molecule Formation

Interstellar dust plays a vital role in the physics and chemistry of the interstellar medium (ISM), influencing star formation and providing surfaces for molecule formation. Silicates are a significant component of interstellar dust grains, with amorphous silicates being particularly abundant. nasa.govaanda.org Hydrated silicates have been searched for in the spectra of interstellar dust, providing constraints on their potential abundance. nasa.govnasa.gov

Interstellar dust grains, including silicates, serve as catalytic surfaces for the formation of molecules in the cold, low-density conditions of the ISM. nasa.govacs.org These grains can also be covered by ice mantles, providing a medium for chemical reactions. mdpi.comnasa.govaanda.orgacs.org The formation of hydrogen-rich species, such as water (H₂O), is particularly associated with reactions occurring on grain surfaces. nasa.govacs.org

Silicon-bearing molecules, including silane (B1218182) (SiH₄), have been detected in the gas phase in regions of the ISM, such as around late-type stars and in molecular clouds. mdpi.com Proposed formation mechanisms for silane include gas-phase reactions and catalytic reactions on the surface of dust grains. mdpi.com Furthermore, amorphous hydrogenated silicon grains, which can form in circumstellar environments, can be processed into silicates through interactions with water ices present on dust grains in the ISM. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification Non Basic

Chromatographic Techniques for Separation of Silicon Hydride Derivatives

Chromatography is a powerful tool for separating complex mixtures of silicon compounds based on their different physical and chemical properties.

Gas chromatography (GC) is widely used for the analysis of volatile silicon-containing compounds, including silanes and some siloxanes. The separation is achieved by partitioning the analytes between a stationary phase in a column and a mobile gas phase (carrier gas). ijpsjournal.com GC is often coupled with advanced detectors to provide high sensitivity and selectivity for silicon species.

One powerful hyphenated technique is GC-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS). This method combines the separation capabilities of GC with the elemental detection power of ICP-MS. GC-ICP-MS is particularly useful for trace-level analysis of compounds containing elements like silicon, which can be challenging to determine by other methods. spectroscopyonline.com The high temperature of the ICP ion source atomizes and ionizes the elements, providing nearly equal elemental response regardless of the compound's composition, which simplifies quantification, even for compounds where standards are unstable or unavailable. spectroscopyonline.com GC-ICP-MS can detect and quantify a wide range of elements at low levels in gases and volatile liquids, offering element and isotope-specific analysis with high selectivity. spectroscopyonline.com This technique has been applied to the analysis of hydride gas contaminants such as silane (B1218182) (SiH4) in ultrapure gases, achieving detection limits in the parts per billion (ppb) to parts per trillion (ppt) range. spectroscopyonline.comspectroscopyonline.com

Another advanced GC detector is the Pulsed Discharge Helium Ionization Detector (PDHID), which uses metastable helium molecules as the ionization source, providing high sensitivity for trace impurities in high-purity gases. thermofisher.com Atomic Emission Detection (AED) is also used, where compounds eluting from the GC column are introduced into a plasma that excites the atoms, and the emitted light is detected at specific wavelengths corresponding to the elements present. consci.com

GC systems used for analyzing sensitive silicon compounds like silanes often require specialized sample handling approaches due to their toxicity, flammability, or pyrophoric nature. spectroscopyonline.com Techniques like switching valves or loop injection gas sampling systems can be employed for safe introduction of such samples. spectroscopyonline.com The choice of GC column and method depends on the specific sample type and compounds being measured. spectroscopyonline.com For instance, silicon compounds like silanes, siloxanes, and chlorosilanes can decompose to form silica (B1680970), which might deposit in a standard GC injector, necessitating careful method development. spectroscopyonline.com

Research findings indicate that GC-MS can identify impurities in silanes, including disilane (B73854) (Si2H6), siloxanes, and alkyl derivatives of silane, with detection limits in the range of 8 × 10−6 to 10−8 mol %. researchgate.net GC with other detectors like AED or reductive gas detection (RGD) has also been used for determining hydride gas impurities, with detection limits in the ppb range. spectroscopyonline.com

While GC is suitable for volatile silicon species, Liquid Chromatography (LC) techniques are more appropriate for the separation of non-volatile or less volatile silicon compounds, such as higher molecular weight siloxanes, polysilanes, or potentially, hydrated or condensed silicic acid species. LC separates analytes based on their interactions with a stationary phase and a liquid mobile phase. Various LC modes exist, including size exclusion chromatography (SEC), reversed-phase LC (RP-LC), and hydrophilic interaction liquid chromatography (HILIC), which can be applied depending on the polarity and molecular size of the silicon species.

LC is often coupled with detectors capable of silicon detection. While the search results did not provide specific examples of LC directly coupled with silicon-specific detectors like ICP-MS or ICP-OES for separating silicon hydride derivatives or dioxosilane hydrate (B1144303) specifically, LC-ICP-MS and LC-ICP-OES are established hyphenated techniques for elemental analysis of species separated by LC. These techniques could potentially be adapted for the analysis of soluble silicon compounds or their derivatives that are not amenable to GC. The challenge lies in developing appropriate LC methods for the separation of potentially unstable or reactive silicon species in a liquid phase.

Spectrophotometric and Plasma-Based Techniques for Silicon Species

Spectrophotometric methods are classical techniques for determining silicon, often relying on the formation of colored complexes. A common approach involves the formation of silicomolybdic acid, which can then be reduced to form intensely colored molybdenum blue. phcogj.comjst.go.jp This method provides high sensitivity for silicon determination. phcogj.com The reaction conditions, such as acid concentration and reaction time, need to be carefully controlled for accurate results. jst.go.jp Spectrophotometry has been used for the determination of silicon in various matrices, including steel and biological samples. phcogj.comjst.go.jp Variations of this method, including flow-injection spectrophotometry, have been developed for automated and continuous determination of silicon. nih.gov

Plasma-based techniques, such as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), are powerful tools for the elemental analysis of silicon. mdpi.comresearchgate.net ICP-OES measures the light emitted by excited atoms in a plasma, with specific wavelengths indicating the presence and concentration of elements. technologynetworks.com ICP-MS measures the mass-to-charge ratio of ions produced in the plasma, offering high sensitivity and isotopic information. technologynetworks.com

ICP-OES and ICP-MS are widely used for determining trace levels of silicon in various sample types. mdpi.comresearchgate.net ICP-MS generally offers lower detection limits compared to ICP-OES, often in the parts per trillion (ppt) range. technologynetworks.com However, ICP-OES can tolerate higher concentrations of total dissolved solids and is often simpler to operate and maintain. spectroscopyonline.com Sample preparation for these techniques can be critical, especially for complex matrices. For silicon analysis, methods involving acid digestion, sometimes with hydrofluoric acid to dissolve silicates, are commonly employed, although HF is corrosive to standard ICP instrumentation. mdpi.comresearchgate.net HF-inert sample introduction systems are used to overcome this challenge. mdpi.com

Research has shown that ICP-OES can achieve detection limits in the µg/g range for silicon in biological samples after appropriate digestion. researchgate.net ICP-MS methods have reported detection limits around 110 µg/L for 28Si using kinetic energy discrimination mode. mdpi.com

In Situ Spectroscopic Monitoring of Reaction Processes

In situ spectroscopic monitoring techniques allow for the real-time observation of chemical reactions, providing insights into reaction mechanisms, kinetics, and the transient existence of intermediate species. While the search results did not provide specific examples of in situ monitoring directly applied to the formation or reactions of "Dioxosilane Hydrate," various spectroscopic methods can be used for monitoring silicon chemistry.

Techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about silicon-containing species in situ. IR and Raman spectroscopy are sensitive to molecular vibrations and can be used to identify functional groups and molecular structures. NMR spectroscopy, particularly 29Si NMR, can provide detailed information about the local environment of silicon atoms.

For monitoring gas-phase reactions involving silicon hydrides, techniques like Fourier Transform Infrared (FTIR) spectroscopy can be employed to identify gaseous products and intermediates. consci.com Optical Emission Spectroscopy (OES) is commonly used for monitoring plasma processes, such as those involved in silicon deposition, by analyzing the light emitted by species in the plasma. fishersci.ca This can provide information about the excited species present during the reaction.

Challenges and Future Research Directions

Development of More Accurate Computational Models for Complex Hydrated Systems

Accurately modeling the behavior of silicon compounds in aqueous environments is crucial for understanding their formation, reactivity, and interactions. However, the complexity of hydrated silicon systems poses significant challenges for computational methods. Ab initio methods, which provide explicit electronic structure considerations, are often computationally expensive and limited to small systems and short timescales, especially for heterogeneous and amorphous silica (B1680970) surfaces in solution. nih.gov Classical molecular dynamics (MD) based on interatomic interaction potentials (force fields) can handle larger systems and longer timescales but often neglect the electronic accuracy required to describe chemical bond formation or breaking. nih.gov

Developing more accurate computational models necessitates bridging the gap between the accuracy of quantum mechanical methods and the scalability of classical approaches. Reactive molecular dynamics simulations using force fields like ReaxFF have shown promise in reproducing bulk properties of silica and water, silica surface properties, and predicting chemical reactions at the interface. purdue.eduaip.orgresearchgate.net However, tuning these force fields to interface with ab initio calculations while maintaining accuracy remains a challenge. researchgate.net

Future research will focus on developing advanced force fields and hybrid quantum mechanics/molecular mechanics (QM/MM) methods that can accurately describe the complex interplay between silicon species and water molecules, including dynamic processes like hydrolysis and condensation. nih.govaip.org Machine learning interatomic potentials (MLIPs) are emerging as a promising avenue, capable of bridging quantum accuracy and classical scalability by being trained on large datasets of quantum mechanical calculations. These models have shown success in predicting bulk water properties and capturing reactions like silicate (B1173343) dimerization in water. Further development and application of MLIPs to more complex hydrated silicon systems are critical for advancing our understanding.

Experimental Validation of Theoretical Predictions for Transient Species

Many hydrated silicon species, including potential forms of dioxosilane hydrate (B1144303), are highly reactive and exist only as transient intermediates in aqueous solutions. Experimentally identifying and characterizing these fleeting species is a significant challenge. Traditional analytical techniques may not have the temporal resolution or sensitivity required to detect these intermediates before they react further or decompose.

Future research needs to focus on developing and applying advanced experimental techniques capable of probing the structure and dynamics of transient silicon species in situ. Techniques such as time-resolved spectroscopy (e.g., infrared or Raman spectroscopy), fast-flow kinetics, and advanced mass spectrometry could provide valuable insights into reaction mechanisms and intermediate structures. acs.org Combining these experimental approaches with sophisticated computational modeling is essential for validating theoretical predictions and establishing a comprehensive understanding of the reaction pathways. pnas.orgcore.ac.ukosti.gov Studies combining simulations and experiments have already proven valuable in probing the electronic properties of electrified silicon/water interfaces, relevant to transient electronics. pnas.orgcore.ac.ukosti.gov Further integration of experimental and computational efforts will be key to characterizing transient hydrated silicon compounds.

New Methodologies for Synthesis and Stabilization of Highly Reactive Silicon Hydrates

The inherent reactivity of silicon-hydrogen (Si-H) bonds and the propensity of silicon species to form stable Si-O networks in the presence of water make the synthesis and isolation of well-defined, highly reactive silicon hydrates, such as dioxosilane hydrate, particularly difficult. Current synthesis methods often lead to the formation of polymerized silica or other more stable silicon-oxygen compounds. mylongview.comresearchgate.net

Future research is needed to develop novel synthetic methodologies that allow for the controlled formation and stabilization of reactive silicon hydrates. This could involve exploring non-aqueous or controlled-humidity reaction conditions, utilizing protective groups, or developing template-assisted synthesis approaches. The development of catalytic platforms for the controlled functionalization of silicon-hydrogen bonds, as demonstrated for multihydrosilanes, could offer pathways to selectively synthesize hydrated silicon species. nus.edu.sg Research into the synthesis of silicon compounds from reactive precursors like Zintl phases also shows potential for creating novel silicon-based materials with controlled structures. mdpi.com Stabilizing these reactive species might require their encapsulation within inert matrices or their study in cryogenic environments.

Interdisciplinary Research Avenues with Materials Science and Astrochemistry

The challenges and fundamental questions surrounding this compound and related hydrated silicon species extend beyond traditional silicon chemistry, opening up exciting interdisciplinary research avenues.

In materials science, understanding the formation and behavior of hydrated silicon species is critical for developing new silica-based materials with tailored properties. This includes materials for catalysis, separations, drug delivery, and transient electronics. atamankimya.comelkem.comacs.org Research into the hydration of silica materials, the role of water in the formation of silica clusters, and the design of inhibitors for silica polymerization are active areas highlighting the importance of understanding silicon-water interactions. acs.orgnih.gov

In astrochemistry, silicon-containing molecules are of significant interest as components of interstellar dust grains and potential precursors to more complex species in various astronomical environments. aanda.orgfrontiersin.org While the focus is often on simpler silicon compounds like silicon monoxide (SiO) or silicon monosulfide (SiS), understanding the potential for formation and stability of hydrated silicon species in extraterrestrial icy environments or in the presence of limited water could provide insights into the chemical evolution of the universe and the potential for silicon-based chemistry beyond Earth. aanda.orgnih.govresearchgate.net The challenges in astrochemistry include the census of interstellar molecules and understanding their formation mechanisms in diverse environments. frontiersin.org Exploring the potential role of silicon hydrates, even as transient species, in these extreme conditions represents a fascinating future research direction at the intersection of chemistry and astronomy.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into dioxosilane hydrate (B1144303), more commonly known as hydrated silica (B1680970), has yielded significant insights into its synthesis, properties, and surface chemistry. Key findings reveal that its behavior is largely dictated by the presence and reactivity of surface silanol (B1196071) groups. Methodological advancements have enabled a deeper understanding of its synthesis, which can be achieved through processes such as the hydrolysis of organosilicon compounds like tetraethyl orthosilicate or the controlled neutralization of sodium silicate (B1173343) solutions. An innovative and sustainable approach involves utilizing metallurgical byproducts, such as water-quenched slag from smelting, as a raw material source.

The study of its surface chemistry has been a primary focus, revealing that fully hydroxylated surfaces of dioxosilane hydrate possess silanol densities ranging from 4.6 to 5.0 groups per square nanometer. Thermal dehydroxylation, a process beginning at temperatures over 200°C, reduces these densities through condensation reactions. A critical methodological process in which this compound is central is the sol-gel method. Its ability to polymerize and form complex networks is fundamental to this technique, which is used to create advanced materials with highly controlled porosity and surface characteristics.

Table 1: Summary of Key Research Findings on this compound

Research AreaKey Findings & Methodological AdvancementsCitations
Synthesis Methods include hydrolysis of organosilicon compounds, neutralization of sodium silicate, and use of metallurgical byproducts.
Surface Chemistry Reactivity is governed by surface silanol groups. Fully hydroxylated surfaces have 4.6 to 5.0 silanol groups/nm².
Material Science It is a crucial precursor in the sol-gel process for creating materials with controlled porosity.
Catalysis Its high surface area and tunable properties make it an effective support for immobilizing catalytic species.
Nanotechnology Serves as a fundamental building block for the synthesis of nanostructures with tailored functionalities.

Significance of this compound Research to Fundamental and Applied Silicon Chemistry

The study of this compound is of profound significance to both fundamental and applied silicon chemistry. Fundamentally, it serves as a model compound for understanding the complex surface interactions of silica in aqueous environments. Research into its silanol groups and their hydrogen bonding networks provides critical insights into phenomena like water mobility and pH-dependent surface charges, which are central to the broader field of silicon chemistry.

In applied chemistry, this compound is a cornerstone material with diverse applications. It is an essential precursor for the industrial production of silica-based materials, including glasses, ceramics, and zeolites. Its high surface area and unique interaction properties make it indispensable in chromatography, where it functions as a stationary phase for separating and purifying mixtures. Furthermore, its role as a versatile catalyst support allows for the development of efficient and reusable catalysts for numerous chemical transformations. The compound also serves as a key building block in the burgeoning field of nanotechnology, enabling the creation of novel nanostructures for electronics and energy storage. Its utility extends to industrial applications as a thickening agent in paints and a component in concrete formulations.

Outlook for Future Explorations and Innovations

The future of this compound research is poised for significant advancements, particularly in high-technology and biomedical fields. A promising avenue of exploration is its application in drug delivery systems. Leveraging its biocompatibility and controlled porosity, researchers are investigating its use for encapsulating therapeutic agents to enable targeted and controlled release.

Another key area for future innovation is in the development of advanced biosensors. By functionalizing the surface of this compound with specific biorecognition molecules such as antibodies or enzymes, it can be engineered to detect and quantify a wide range of biological analytes, including proteins and pathogens. Further research is also expected to focus on refining synthesis methods to produce materials with even more precisely tailored functionalities. This includes optimizing pore sizes, surface properties, and particle morphology to enhance performance in existing applications like catalysis and chromatography and to unlock entirely new applications in materials science and biotechnology.

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